7-Benzyloxyindole

Übersicht

Beschreibung

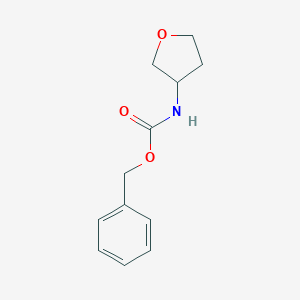

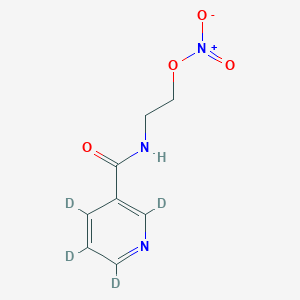

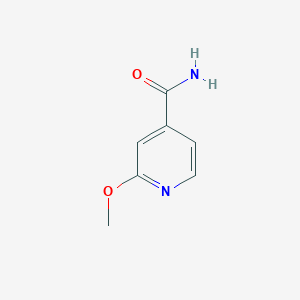

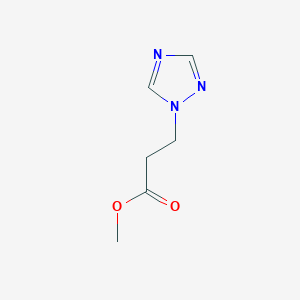

7-Benzyloxyindole, also known as 7-benzyloxy-1H-indole, is an organic heterocyclic compound, classified as an indole derivative. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is used in a variety of scientific applications, including synthesis, research, and drug development.

Wissenschaftliche Forschungsanwendungen

Antifungal and Antivirulence Properties : 7-Benzyloxyindole effectively inhibits Candida albicans biofilm and hyphal formation, reducing its virulence on medical devices and implants, offering potential applications in controlling fungal infections (Manoharan, Lee, & Lee, 2018). Additionally, it reduces Staphylococcus aureus virulence without affecting bacterial growth, making it a candidate for antivirulence strategies against persistent infections (Lee et al., 2013).

Neuroimaging and Drug Development : It shows promise as a PET tracer for neuroimaging due to its high sigma(1) receptor affinity and excellent sigma(1)/sigma(2) selectivity (Maestrup et al., 2009). In the context of neurological disorders, the benzyloxy group in 2'-indolyl methylamines, like this compound, determines their selective MAO inhibition, presenting potential therapeutic benefits (Pérez et al., 1999).

Antidiabetic Potential : Novel benzothiazole derivatives, including compound 7d derived from this compound, have shown potent anti-diabetic activity, indicating potential as future drugs for metabolic disorders (Kumar et al., 2017). Another compound, 7p, demonstrates potential as an antidiabetic agent with its potent PPAR- transactivation properties and low liver damage risk (Naim et al., 2018).

Synthetic Methodologies and Chemical Analysis : this compound serves as a precursor in the synthesis of various hydroxyindole-3-carboxylic acids, aiding the study of indole compounds' metabolism in plants and animals (Marchelli, Hutzinger, & Heacock, 1969). It's also utilized in innovative synthetic methods, like in the scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole, a key intermediate in certain drugs (Fujii et al., 2001).

Potential Anticancer Applications : Some studies indicate its derivatives' potential as anticancer agents, such as novel naphthocarbazoles showing cytotoxicity in the sub-micromolar range (Routier et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 7-Benzyloxyindole (7BOI) is the virulence factors of the bacterium Staphylococcus aureus . This bacterium is a major agent of nosocomial infections and produces diverse virulence factors, such as the yellow carotenoid staphyloxanthin, which promotes resistance to reactive oxygen species (ROS) and the host immune system .

Mode of Action

7BOI interacts with its targets by attenuating the virulence of Staphylococcus aureus . It reduces the production of staphyloxanthin and the hemolytic activity of S. aureus .

Biochemical Pathways

7BOI affects the biochemical pathways related to the production of virulence factors in S. aureus. It represses the expressions of several virulence genes such as α-hemolysin gene hla, enterotoxin seb, and the protease genes splA and sspA . It also modulates the expressions of the important regulatory genes agrA and sarA .

Pharmacokinetics

It is known that 7boi can effectively inhibit biofilm formation , suggesting that it may have good bioavailability.

Result of Action

The result of 7BOI’s action is a significant reduction in the virulence of S. aureus. The bacterium becomes more susceptible to killing by hydrogen peroxide (H2O2) and by human whole blood in the presence of 7BOI . In addition, 7BOI attenuates S. aureus virulence in an in vivo model of the nematode Caenorhabditis elegans, which is readily infected and killed by S. aureus .

Action Environment

The action of 7BOI is influenced by the environment in which it is used. For instance, in a laboratory setting, S. aureus cells were inoculated in TSB medium at 37 °C with or without indole derivatives and were cultured for 6 hours

Safety and Hazards

Biochemische Analyse

Biochemical Properties

7-Benzyloxyindole has been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Quorum sensing is a system of stimuli and response correlated to population density. It is crucial for the regulation of various physiological activities in bacteria, including bioluminescence, virulence, and biofilm formation .

Cellular Effects

This compound has been found to inhibit biofilm formation in Candida albicans, a fungal pathogen . Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances . By inhibiting biofilm formation, this compound can potentially reduce the virulence of the pathogen .

Molecular Mechanism

The molecular mechanism of this compound involves the repression of several virulence genes such as α-hemolysin gene hla, enterotoxin seb, and the protease genes splA and sspA . It also modulates the expressions of the important regulatory genes agrA and sarA . These effects reduce the virulence of Staphylococcus aureus, a major agent of nosocomial infections .

Dosage Effects in Animal Models

In an in vivo model of nematode Caenorhabditis elegans, which is readily infected and killed by S. aureus, this compound was found to attenuate the virulence of S. aureus

Eigenschaften

IUPAC Name |

7-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGZMTAFOACVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942425 | |

| Record name | 7-(Benzyloxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20289-27-4 | |

| Record name | 20289-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(Benzyloxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(benzyloxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-benzyloxyindole a promising candidate for combating Staphylococcus aureus infections?

A1: Unlike traditional antibiotics that target bacterial growth, this compound exhibits anti-virulence activity. [, ] This means it disrupts the pathogen's ability to cause disease without directly killing it. This approach is thought to exert less selective pressure for the development of antibiotic resistance. [] Specifically, this compound has been shown to:

- Inhibit staphyloxanthin production: Staphyloxanthin is a pigment that protects Staphylococcus aureus from the host immune system. By reducing its production, this compound weakens the bacteria's defenses. []

- Reduce hemolytic activity: this compound hinders the ability of Staphylococcus aureus to break down red blood cells, a key aspect of its virulence. []

- Downregulate virulence gene expression: Studies indicate that this compound can suppress the expression of genes crucial for Staphylococcus aureus virulence, including those coding for toxins (α-hemolysin hla and enterotoxin seb), proteases (splA and sspA), and regulatory proteins (sarA and agrA). []

Q2: How does the structure of this compound contribute to its anti-virulence activity?

A2: While specific structure-activity relationship (SAR) studies on this compound and its analogs are limited in the provided research, some insights can be gleaned:

- Indole Scaffold: The core indole ring structure itself possesses inherent biological activity. [, ] Research indicates that both indole and this compound demonstrate anti-virulence properties against Staphylococcus aureus. [, ] This suggests that the indole moiety plays a crucial role in the observed effects.

Q3: Has this compound demonstrated efficacy in models beyond in vitro studies?

A3: Yes, research utilizing a Caenorhabditis elegans infection model has demonstrated the anti-virulence efficacy of this compound in vivo. [] This suggests that the compound maintains its activity within a living organism and supports its potential for further development as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)